4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable pyrrolidine derivative. The reaction conditions often include the use of a lithium base in the presence of a solvent to form the intermediate (5-bromo-2-fluorophenyl)lithium, which is then reacted with a pyrrolidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-fluorophenyl)-2-methylpyrrolidine-3-carboxylic acid
- 4-(5-Bromo-2-fluorophenyl)-1-ethylpyrrolidine-3-carboxylic acid
- 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-2-carboxylic acid
Uniqueness
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromo and fluoro groups provides a distinct electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13BrFNO2 |
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Molecular Weight |
302.14 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13BrFNO2/c1-15-5-9(10(6-15)12(16)17)8-4-7(13)2-3-11(8)14/h2-4,9-10H,5-6H2,1H3,(H,16,17) |
InChI Key |
NRBIMIPEVRWMHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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